molecular formula C9H10F3N3 B1394376 3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine CAS No. 1219188-09-6

3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine

Cat. No. B1394376
M. Wt: 217.19 g/mol
InChI Key: RRGVSKNPKBUIPD-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine, otherwise known as 3-Pyrrolidin-1-yl-6-trifluoromethylpyridazine or simply 6-trifluoromethylpyridazine, is a heterocyclic chemical compound belonging to the pyridazine class of compounds. It is a colorless solid with a molecular weight of 230.25 g/mol and a melting point of 235-237°C. 6-trifluoromethylpyridazine is a versatile compound that has a wide range of applications in the scientific research, pharmaceutical, and agricultural industries.

Scientific Research Applications

  • Catalytic Activity and Water Oxidation

    Ru complexes involving pyridazine derivatives, similar to 3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine, exhibit notable catalytic activity and are effective for water oxidation. These compounds show promising results in oxygen evolution, a critical process in water splitting and renewable energy applications (Zong & Thummel, 2005).

  • Metal-Coordination and Complex Formation

    Pyridazine derivatives have demonstrated the ability to coordinate with metals, forming complex structures. These include [2x2] grid-like metal complexes with copper(I) or silver(I) ions, highlighting their potential in the field of coordination chemistry and materials science (Hoogenboom, Moore, & Schubert, 2006).

  • Synthesis of Functionalized Pyridazine Derivatives

    Research on the synthesis of a range of functionalized pyridazine derivatives has shown that these compounds can be obtained with high yield and purity. Such derivatives have potential applications in various fields, including pharmaceuticals, due to their structural versatility (Singh et al., 2020).

  • Optoelectronic Applications

    Pyridazine-based materials are being explored for their use in optoelectronic applications. These materials exhibit strong absorption/emission properties and high thermal stability, making them suitable for use in devices like organic light-emitting diodes (OLEDs) (Liu et al., 2017).

  • Corrosion Inhibition

    Some pyridazine derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds can form protective films on metal surfaces, thus mitigating corrosion, which is crucial in industrial applications (Olasunkanmi, Mashuga, & Ebenso, 2018).

  • Cycloaddition Reactions

    Studies on the cycloaddition reactions of pyrrolidin-1-yl acrylonitriles have provided insights into the formation of novel pyrrolo-pyridazines. These reactions are significant for the synthesis of new organic compounds with potential pharmaceutical applications (Deryabina et al., 2006).

  • Heterocyclic Synthesis

    The synthesis of pyridazine derivatives, including those with pyrrolidin-1-yl groups, has led to the creation of new heterocyclic compounds. These compounds have potential utility in the development of novel drugs and agricultural chemicals (Rossi et al., 2007).

  • Pharmacological Potential

    Pyridazine derivatives have shown potential in pharmacology, particularly in the synthesis of compounds with antihypertensive properties. This highlights their relevance in medicinal chemistry and drug development (Steiner, Gries, & Lenke, 1981).

  • Metal Complexes and Catalysis

    Pyridazine-bridged ligands have been utilized in the formation of homo- and heterometallic gold complexes, demonstrating their versatility in organometallic chemistry and potential applications in catalysis (Wimberg, Meyer, Dechert, & Meyer, 2012).

  • Corrosion Inhibition Studies

    Further studies on pyridazine derivatives as corrosion inhibitors have emphasized their effectiveness in protecting iron surfaces in acidic solutions, reinforcing their industrial significance (Chetouani et al., 2003).

properties

IUPAC Name

3-pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3/c10-9(11,12)7-3-4-8(14-13-7)15-5-1-2-6-15/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGVSKNPKBUIPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-1-yl-6-(trifluoromethyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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